Ataluren

概要

説明

アタルレンは、トランスラナというブランド名で販売されている、ナンセンス変異によって引き起こされるデュシェンヌ型筋ジストロフィーの治療薬です . PTCセラピューティクスによって開発され、mRNA翻訳中の早期終止コドンの読み通りを促進し、機能的なタンパク質の産生を可能にする能力で知られています .

製法

アタルレンの合成にはいくつかの段階が含まれます。主要な合成経路の1つは、3-シアノ安息香酸メチルエステルから始まり、ヒドロキシルアミンと反応させてオキシム化合物を生成します。 この中間体は次に環化してオキサジアゾール環を生成し、さらに反応させてフルオロフェニル基を導入し、アタルレンの合成を完了します . 工業生産方法では、これらの段階を最適化して、最終製品の収率と純度を高めることがよくあります .

準備方法

The synthesis of ataluren involves several steps. One of the primary synthetic routes starts with 3-cyanobenzoic acid methyl ester, which is reacted with hydroxylamine to form an oxime compound. This intermediate is then cyclized to produce the oxadiazole ring, followed by further reactions to introduce the fluorophenyl group and complete the synthesis of this compound . Industrial production methods often involve optimizing these steps to ensure high yield and purity of the final product .

化学反応の分析

アタルレンは、次のようなさまざまな化学反応を起こします。

酸化: アタルレンは特定の条件下で酸化される可能性がありますが、これは主要な反応経路ではありません。

還元: アタルレンは安定な芳香族構造のため、還元反応はあまり起こりません。

科学研究の応用

アタルレンは、幅広い科学研究で応用されています。

化学: 早期終止コドンの読み通りを研究するためのモデル化合物として使用されます。

生物学: アタルレンは、嚢胞性線維症やウッシャー症候群など、ナンセンス変異によって引き起こされる遺伝性疾患の研究で使用されています.

医学: 臨床的に、アタルレンはデュシェンヌ型筋ジストロフィーの治療に使用されており、他の遺伝性疾患の治療のために研究されています.

科学的研究の応用

Duchenne Muscular Dystrophy (DMD)

-

Efficacy in Preserving Muscle Function :

- A pooled analysis from three randomized controlled trials involving 701 patients demonstrated that ataluren significantly preserved muscle function in individuals with nonsense mutation DMD. The results indicated improvements in various clinical endpoints, including the six-minute walk distance and North Star Ambulatory Assessment scores .

- The STRIDE study showed that this compound delayed the loss of ambulation by an average of four years and reduced the decline in forced vital capacity .

- Long-Term Treatment Outcomes :

Cystic Fibrosis (CF)

- Clinical Trials and Efficacy :

- This compound has been evaluated in patients with nonsense mutation cystic fibrosis. A pivotal Phase 3 clinical trial demonstrated that while there was a slight improvement in lung function measured by forced expiratory volume, the results did not meet statistical significance compared to placebo .

- Chronic administration of this compound resulted in time-dependent improvements in cystic fibrosis transmembrane conductance regulator activity, suggesting potential benefits for patients with specific genetic profiles .

Safety Profile

This compound has been generally well-tolerated across various studies. Most treatment-emergent adverse events reported were mild or moderate and not directly related to the drug itself. Long-term exposure data indicate a favorable safety profile, supporting its continued use in affected populations .

Summary of Clinical Studies

| Study Name | Patient Population | Key Findings | Duration |

|---|---|---|---|

| STRIDE Study | 307 patients with DMD | Delayed loss of ambulation by 4 years; reduced decline in forced vital capacity | Ongoing until 2025 |

| Phase 3 DMD Trial | 701 patients with nmDMD | Preserved muscle function; significant improvements in walk distance and other metrics | 48 weeks |

| Phase 3 CF Trial | 279 patients with nmCF | No significant difference in lung function compared to placebo; slight improvements observed | 48 weeks |

Case Studies

-

Duchenne Muscular Dystrophy :

- A notable case involved a patient who began treatment with this compound at age five. Over five years, the patient maintained ambulation longer than predicted based on natural history data, showcasing the potential long-term benefits of this compound treatment in delaying disease progression.

-

Cystic Fibrosis :

- In a clinical setting, a cohort of patients receiving this compound demonstrated improved chloride transport in nasal epithelial cells, correlating with better clinical outcomes over time despite initial trial results showing marginal efficacy.

作用機序

アタルレンはmRNA中の早期終止コドンの読み通りを促進し、リボソームがこれらのコドンをバイパスして全長で機能的なタンパク質を生成することを可能にします . この機構は、ナンセンスコドンの部位に近縁のtRNAを挿入することに関与しており、下流の転写やmRNAの安定性に影響を与えることなく、翻訳を継続するのに役立ちます . アタルレンは特に終止コドン「UGA」に効果的です .

類似の化合物との比較

アタルレンは、ナンセンス変異を標的にして読み通りを促進する能力において独特です。類似の化合物には次のものがあります。

ゲンタマイシン: 終止コドンの読み通りも促進しますが、重大な毒性問題があるアミノグリコシド系抗生物質。

アムレキサノクス: ナンセンス変異の読み通りを促進する可能性を示した抗炎症薬。

類似化合物との比較

Ataluren is unique in its ability to target nonsense mutations and promote readthrough. Similar compounds include:

Gentamicin: An aminoglycoside antibiotic that also promotes readthrough of stop codons but has significant toxicity issues.

Amlexanox: An anti-inflammatory drug that has shown potential in promoting readthrough of nonsense mutations.

G418: Another aminoglycoside with readthrough activity but limited clinical use due to toxicity

This compound stands out due to its oral availability and relatively low toxicity compared to these compounds .

生物活性

Ataluren (PTC124) is a small molecule drug designed to promote ribosomal readthrough of premature stop codons in mRNA, thereby enabling the production of full-length functional proteins. Its primary application has been in the treatment of genetic disorders caused by nonsense mutations, particularly Duchenne muscular dystrophy (DMD). This article explores the biological activity of this compound, including its mechanism of action, clinical efficacy, and relevant research findings.

This compound's mechanism involves binding to the ribosome and inhibiting the release factor complex (RFC), which is responsible for terminating protein synthesis at stop codons. The binding sites for this compound have been identified as:

- Decoding Center (DC) : Proximal to the ribosomal RNA that decodes mRNA.

- Peptidyl Transfer Center (PTC) : Involved in peptide bond formation.

- Release Factor Complex (RFC) : A site whose functional implications are still being studied.

Research indicates that this compound acts as a competitive inhibitor of RFC, preventing the hydrolysis of peptidyl-tRNA and thus facilitating the incorporation of near-cognate tRNAs at stop codons. This mechanism allows for the synthesis of full-length proteins from mRNA that would otherwise be truncated due to nonsense mutations .

Clinical Studies and Findings

Several clinical trials have evaluated the efficacy and safety of this compound, particularly in patients with DMD. Below is a summary of key studies:

In a Phase 2a open-label trial, subjects receiving this compound demonstrated significant increases in dystrophin production, a critical protein for muscle function. Immunostaining analyses revealed that 23 out of 38 participants exhibited enhanced dystrophin levels post-treatment. Importantly, these changes were not influenced by the type or location of the nonsense mutation within the dystrophin gene .

Challenges and Limitations

Despite its promising mechanism and initial clinical findings, this compound has faced challenges regarding its efficacy across different patient populations and mutation types. Some studies have reported limited success in stimulating readthrough in certain cellular models and achieving favorable outcomes in broader clinical applications . Additionally, while this compound has shown lower toxicity compared to aminoglycosides, its clinical utility remains limited due to inconsistent results across trials.

特性

IUPAC Name |

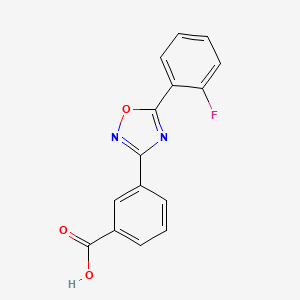

3-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9FN2O3/c16-12-7-2-1-6-11(12)14-17-13(18-21-14)9-4-3-5-10(8-9)15(19)20/h1-8H,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOUGLTULBSNHNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC(=NO2)C3=CC(=CC=C3)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5046776 | |

| Record name | Ataluren | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5046776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Ataluren enables ribosomal readthrough of mRNA containing premature stop codons that otherwise would result in premature termination of protein chains. Use of ataluren allows cellular machinery to bypass nonsense mutations in genetic material, continue the translation process, and thereby restore the production of a full-length, functional protein. The research on the effects of Ataluren on the translation and stability of nonsense-containing mRNA in vitor show that Ataluren promoted readthrough at each of the nonsense codons, showing maximal activity with UGA, while having no effect on mRNA levels. Unlike the stable cell line assays, Ataluren did not discriminate significantly between the UAG and UAA mRNAs. Ataluren was a more potent nonsense-suppressing agent than gentamicin, and exhibited 4- to 15-fold stimulation of in vitro readthrough relative to the controls at levels similar to those in the stable cell reporter assays. These results indicate that Ataluren modulates termination efficiency at premature nonsense codons. | |

| Record name | Ataluren | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05016 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

775304-57-9 | |

| Record name | Ataluren | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=775304-57-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ataluren [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0775304579 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ataluren | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05016 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ataluren | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5046776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoic acid, 3-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(5-(2-FLUOROPHENYL)-1,2,4-OXADIAZOL-3-IL)BENZOIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ATALUREN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K16AME9I3V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。